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molecular formula C7H9NO B078151 3-Ethylpyridine 1-oxide CAS No. 14906-62-8

3-Ethylpyridine 1-oxide

Cat. No. B078151
M. Wt: 123.15 g/mol
InChI Key: WHLDRJCCCXVISS-UHFFFAOYSA-N
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Patent
US08242133B2

Procedure details

A mixture of 10.0 g of 3-ethylpyridine, 60 ml of acetic acid and 12 ml of 30% hydrogen peroxide solution was stirred while heating at 80° C. for 2.5 hours. To the reaction mixture, 7 ml of 30% hydrogen peroxide solution was added, and the reaction mixture was stirred while heating at 80° C. for further seven hours. The reaction mixture was cooled to room temperature, and sodium carbonate was added to the reaction mixture in small portions. The reaction mixture was filtered, and washed with ethyl acetate. The resultant filtrate was washed with a saturated aqueous solution of sodium hydrogen sulfite and a saturated sodium chloride solution, dried over anhydrous water sodium carbonate. Activated carbon was added, followed by filtration through Celite™. The filtrate was concentrated under reduced pressure to give 6.0 g of 3-ethylpyridine N-oxide.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[N:5][CH:6]=[CH:7][CH:8]=1)[CH3:2].OO.C(=O)([O-])[O-:12].[Na+].[Na+]>C(O)(=O)C>[CH2:1]([C:3]1[CH:4]=[N+:5]([O-:12])[CH:6]=[CH:7][CH:8]=1)[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)C=1C=NC=CC1
Name
Quantity
12 mL
Type
reactant
Smiles
OO
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
while heating at 80° C. for further seven hours
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
washed with ethyl acetate
WASH
Type
WASH
Details
The resultant filtrate was washed with a saturated aqueous solution of sodium hydrogen sulfite
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated sodium chloride solution, dried over anhydrous water sodium carbonate
ADDITION
Type
ADDITION
Details
Activated carbon was added
FILTRATION
Type
FILTRATION
Details
followed by filtration through Celite™
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=[N+](C=CC1)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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